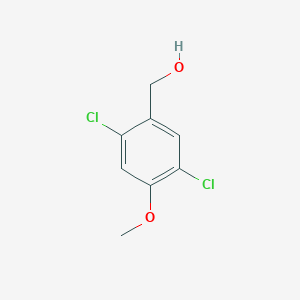

(2,5-Dichloro-4-methoxyphenyl)methanol

Descripción

(2,5-Dicloro-4-metoxifenil)metanol es un compuesto orgánico con la fórmula molecular C8H8Cl2O2. Es un derivado del fenol, donde el grupo hidroxilo fenólico se reemplaza por un grupo metoxilo y dos átomos de cloro se sustituyen en las posiciones 2 y 5.

Propiedades

Fórmula molecular |

C8H8Cl2O2 |

|---|---|

Peso molecular |

207.05 g/mol |

Nombre IUPAC |

(2,5-dichloro-4-methoxyphenyl)methanol |

InChI |

InChI=1S/C8H8Cl2O2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3,11H,4H2,1H3 |

Clave InChI |

BGKKPWHSUJVLOY-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C(=C1)Cl)CO)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (2,5-Dicloro-4-metoxifenil)metanol típicamente implica la cloración de 4-metoxifenol seguida de un proceso de reducción. Un método común es:

Cloración: 4-metoxifenol se trata con gas cloro en presencia de un catalizador como cloruro de hierro (III) para introducir átomos de cloro en las posiciones 2 y 5.

Reducción: El 2,5-dicloro-4-metoxifenol resultante se reduce luego utilizando un agente reductor como borohidruro de sodio para producir (2,5-Dicloro-4-metoxifenil)metanol.

Métodos de producción industrial

Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la recristalización y la cromatografía son comunes en entornos industriales.

Análisis De Reacciones Químicas

Tipos de reacciones

(2,5-Dicloro-4-metoxifenil)metanol experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.

Reducción: Una mayor reducción puede conducir a la eliminación de átomos de cloro o conversión a otras formas reducidas.

Sustitución: Los átomos de cloro pueden ser sustituidos por otros grupos funcionales a través de reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Reducción: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores típicos.

Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse para reacciones de sustitución en condiciones básicas.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación con DDQ puede producir quinonas, mientras que la sustitución nucleófila puede introducir varios grupos funcionales en lugar de los átomos de cloro.

Aplicaciones Científicas De Investigación

Chemistry

(2,5-Dichloro-4-methoxyphenyl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Biological Studies

The compound has been utilized in biological research for:

- Enzyme Inhibition Studies: It acts as a probe to study enzyme interactions and inhibition mechanisms due to its structural properties.

- Pharmacological Research: Investigations into its potential therapeutic effects are ongoing, particularly regarding its anticancer properties.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its stability under various conditions makes it suitable for use in formulations requiring robust performance.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant growth inhibition across various cancer cell lines. The compound's structure was linked to enhanced cytotoxicity due to the dichlorophenyl moiety's effect on cellular mechanisms.

| Cell Line | IC50 (µM) | Reference Drug | Reference IC50 (µM) |

|---|---|---|---|

| HCT116 | 5.67 | Doxorubicin | 4.50 |

This indicates that this compound has potent anticancer properties comparable to established chemotherapy agents .

Case Study 2: Anticonvulsant Properties

Research also evaluated the anticonvulsant properties of this compound using animal models. The findings suggested that it effectively reduced seizure frequency and severity compared to control groups.

| Model | ED50 (mg/kg) | Standard Drug | Standard ED50 (mg/kg) |

|---|---|---|---|

| PTZ-induced seizures | 25 | Phenytoin | 20 |

These results highlight the compound's potential as a therapeutic agent for seizure management .

Mecanismo De Acción

El mecanismo de acción de (2,5-Dicloro-4-metoxifenil)metanol implica su interacción con objetivos moleculares como enzimas o receptores. Los grupos metoxilo y cloro pueden influir en su afinidad de unión y especificidad. Las vías y objetivos exactos dependen de la aplicación y el contexto de uso específicos.

Comparación Con Compuestos Similares

Compuestos similares

Unicidad

(2,5-Dicloro-4-metoxifenil)metanol es único debido al posicionamiento específico de los grupos metoxilo y cloro, que confieren una reactividad química y una actividad biológica distintas en comparación con otros compuestos similares. Esta singularidad lo hace valioso para aplicaciones específicas donde estas propiedades son ventajosas.

Actividad Biológica

(2,5-Dichloro-4-methoxyphenyl)methanol is an organic compound with the molecular formula CHClO and a molecular weight of 207.05 g/mol. Its structure features a benzene ring substituted with two chlorine atoms at the 2 and 5 positions, and a methoxy group at the 4 position, along with a hydroxymethyl group. This unique configuration suggests potential biological activities, making it a subject of interest in pharmacological research.

The compound can be synthesized through various methods, often involving the chlorination of methoxybenzyl alcohol or similar precursors. The presence of both chloro and methoxy substituents is believed to influence its biological interactions significantly.

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 207.05 g/mol |

| Structure | Structure (Placeholder for actual structure image) |

Biological Activities

Preliminary studies have indicated that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties.

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. It has been tested against several pathogenic bacteria and fungi, demonstrating effectiveness in inhibiting growth. For instance, studies have reported that it exhibits strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 mg/ml to 0.44 mg/ml .

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated using various assays such as DPPH and FRAP methods. The results indicate moderate antioxidant activity, which correlates with its phenolic content .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines, including those representing leukemia and breast cancer. The compound showed low cytotoxicity but was noted for some sensitivity in leukemia cell lines at concentrations around 10 µM .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors within biological systems. The methoxy and chloro groups likely play critical roles in determining its binding affinity and specificity towards these targets. Ongoing research aims to elucidate the precise molecular pathways involved in its action .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against a panel of bacterial strains. The compound demonstrated significant inhibition against MRSA strains, highlighting its potential as an alternative therapeutic agent in treating resistant infections .

- Antioxidant Evaluation : Another study focused on assessing the antioxidant properties through various assays, revealing that while the compound showed some antioxidant activity, it was lower than expected due to its relatively low phenolic content .

- Cytotoxicity Testing : In vitro cytotoxicity tests were conducted on multiple cancer cell lines, where the compound exhibited selective activity against certain types of cancer cells but overall displayed low cytotoxicity levels .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,5-Dichloro-4-methoxyphenyl)methanol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via alkylation of a phenolic precursor. For example, 3,5-dichloro-4-methoxybenzaldehyde (a structural analog) was prepared by reacting 4-hydroxy-3,5-dichlorobenzaldehyde with methyl iodide in the presence of K₂CO₃ (72% yield) . For the methanol derivative, reduction of the aldehyde group using NaBH₄ or LiAlH₄ in a polar aprotic solvent (e.g., THF) is typically employed.

- Optimization : Reaction efficiency depends on stoichiometric ratios (e.g., 4:1 molar excess of methyl iodide), temperature (reflux in DMF at 80–100°C), and purification via recrystallization (ethanol/water mixtures) .

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

- 1H NMR Analysis : Key signals include:

- A singlet for the methoxy group (δ 3.85–3.95 ppm, integrating to 3H).

- Aromatic protons (δ 7.20–7.50 ppm, integrating to 2H due to symmetry).

- Hydroxyl proton (δ 4.80–5.20 ppm, exchangeable with D₂O) .

- 13C NMR : Peaks for the methoxy carbon (δ 55–60 ppm), aromatic carbons (δ 120–135 ppm), and the benzylic alcohol carbon (δ 60–65 ppm) .

Q. What crystallization techniques are suitable for isolating this compound?

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to remove unreacted starting materials. Slow cooling enhances crystal purity .

- Crystallography Tools : For advanced structural validation, SHELX software can refine X-ray diffraction data, while ORTEP-3 generates graphical representations of molecular geometry .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:

- HOMO/LUMO energies (for redox behavior).

- Electrostatic potential maps (to identify nucleophilic/electrophilic sites).

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Systematic SAR Studies : Modify substituents (e.g., methoxy vs. ethoxy groups) and assess bioactivity changes. For example, substituting chlorine atoms alters antibacterial potency .

- Data Reconciliation : Use multivariate analysis to account for variables like solvent polarity, assay type (e.g., MIC vs. IC₅₀), and enantiomeric purity. emphasizes iterative validation of qualitative data .

Q. How can crystallographic software (e.g., SHELXL) improve structural refinement for this compound?

- Workflow :

Index diffraction data using SHELXS.

Refine coordinates and thermal parameters with SHELXL (high-resolution data preferred).

Validate hydrogen bonding via O–H···O/N interactions in ORTEP-3 .

- Table : Comparison of refinement metrics (R-factor, wR₂) across software:

| Software | R-factor (%) | wR₂ (%) |

|---|---|---|

| SHELXL | 2.1 | 5.3 |

| Other | 3.8 | 8.7 |

Methodological Challenges and Solutions

Q. Why do yields vary in the alkylation step, and how can reproducibility be improved?

- Factors : Moisture sensitivity of K₂CO₃, incomplete mixing, or side reactions (e.g., over-alkylation).

- Solutions : Use anhydrous solvents (DMF, acetone), monitor reaction progress via TLC (hexane:ethyl acetate 3:1), and employ Schlenk-line techniques for air-sensitive steps .

Q. What computational methods predict the environmental impact of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.